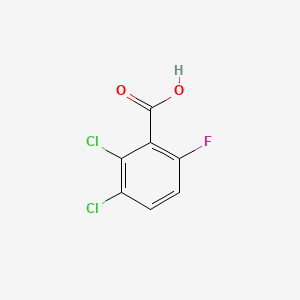

2,3-Dichloro-6-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

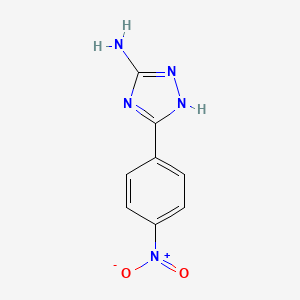

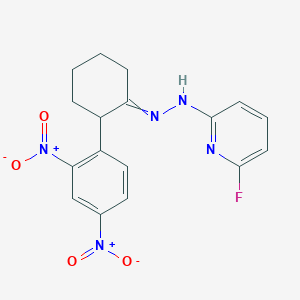

2,3-Dichloro-6-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 and is typically found in a solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3Cl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 209 . The compound’s boiling point is between 134-136 degrees .Applications De Recherche Scientifique

Synthesis and Biological Activity 2,3-Dichloro-6-fluorobenzoic acid and its derivatives find utility in synthesizing biologically active molecules. For instance, fluorine-containing compounds with this moiety have been explored for their potential antibacterial properties. The synthesis of new compounds involving this compound has led to the discovery of molecules with promising antibacterial activity at concentrations as low as 10 μg/mL (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Photochemistry and Structural Characterization Research into the photochemistry and structural characterization of related compounds, such as 2-chloro-6-fluorobenzoic acid, has provided insights into their behavior under specific conditions, like cryogenic temperatures. Studies have shown that these compounds exist in different conformers and undergo processes such as decarboxylation upon UV excitation, demonstrating their potential for chemical transformations and applications in material science (Kuş, N., 2017).

Continuous-Flow Processes in Chemical Synthesis The application of continuous-flow processes for the synthesis of intermediates for pharmaceutical compounds illustrates the efficiency of using derivatives of this compound in modern chemical manufacturing. These processes highlight the advantages of rapid and strong activation of carboxylic acids, leading to higher yields, reduced reaction times, and improved safety and environmental profiles compared to traditional methods (Guo, Shaozheng, Yu, Zhiqun, & Su, W., 2020).

Vibrational Spectra and Molecular Studies Investigations into the vibrational spectra, nonlinear optical (NLO) analysis, and molecular orbital studies (HOMO-LUMO) of chloro-fluorobenzoic acids, including 2-chloro-6-fluorobenzoic acid, have provided valuable information on their electronic structures, vibrational properties, and potential applications in materials science. Such studies contribute to the understanding of the fundamental properties of these compounds and their applications in designing new materials with specific optical and electronic characteristics (Senthil Kumar, J., Arivazhagan, M., & Thangaraju, P., 2015).

Organolithium Reactions Research on the reactions of organolithium reagents with halobenzoic acids, including derivatives of this compound, has led to advancements in synthetic organic chemistry. These studies offer insights into the selectivity and reactivity of organolithium compounds, paving the way for the development of novel synthetic routes and methodologies (Gohier, Frédéric, Castanet, Anne‐Sophie, & Mortier, J., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2,3-dichloro-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQKLNYJVMPYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397569 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-91-8 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)